molecular formula C21H19FN4O2S B2797743 N-(2-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 932961-84-7

N-(2-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2797743
CAS No.: 932961-84-7
M. Wt: 410.47
InChI Key: FDFHQKJDUGASAV-UHFFFAOYSA-N
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Description

This compound is a cyclopenta[d]pyrimidin-based small molecule featuring a sulfanyl acetamide backbone. Key structural elements include:

  • A cyclopenta[d]pyrimidin-4-yl core with a 2-oxo substituent.
  • A pyridin-4-ylmethyl group at position 1 of the core.
  • A 2-fluorophenyl moiety attached via an acetamide linkage at position 2.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c22-16-5-1-2-6-17(16)24-19(27)13-29-20-15-4-3-7-18(15)26(21(28)25-20)12-14-8-10-23-11-9-14/h1-2,5-6,8-11H,3-4,7,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFHQKJDUGASAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3F)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several analogues, differing primarily in substituents and core modifications. Key comparisons include:

Compound Core Structure Substituents Key Differences Reference
Target Compound Cyclopenta[d]pyrimidin 2-fluorophenyl, pyridin-4-ylmethyl
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidin 4-chlorophenyl, 2-isopropylphenyl Thieno-fused core; Cl vs. F substituent
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide Pyrido[4,3-d]pyrimidin Cyclopropyl, 2-fluoro-4-iodophenyl Pyrido core; iodine substituent

Impact of Substituents :

  • Halogen Effects : The 2-fluorophenyl group in the target compound may improve metabolic stability compared to chlorine (in ) or iodine (in ), as fluorine’s electronegativity enhances binding without significant steric hindrance.
Physicochemical and Pharmacokinetic Comparisons

Molecular Similarity Metrics :

  • Tanimoto Coefficient : Computational analysis (e.g., Morgan fingerprints) reveals ~60–70% similarity between the target compound and /, driven by shared acetamide and heterocyclic cores .
  • Bioactivity Clustering : Hierarchical clustering based on bioactivity profiles (e.g., kinase inhibition) suggests that the target compound and cluster together, likely due to shared pyrimidin-based pharmacophores .

NMR and Spectroscopic Comparisons :

  • Chemical Shift Analysis : NMR data (e.g., δH in regions A and B of cyclopenta[d]pyrimidin derivatives) show distinct shifts for the 2-fluorophenyl group compared to chlorophenyl or iodophenyl analogues, indicating altered electronic environments .
Computational and Experimental Validation
  • Molecular Dynamics : Simulations predict that the pyridin-4-ylmethyl group in the target compound stabilizes binding via π-cation interactions, absent in and .
  • Lumping Strategy : Organic compounds with similar cores (e.g., cyclopenta[d]pyrimidin) are often grouped in computational models, as their physicochemical properties (logP, solubility) align closely .

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